molecular formula C15H11NO5 B14671773 Ethanone, 1-[2-[(4-nitrobenzoyl)oxy]phenyl]- CAS No. 36695-15-5

Ethanone, 1-[2-[(4-nitrobenzoyl)oxy]phenyl]-

Cat. No.: B14671773
CAS No.: 36695-15-5
M. Wt: 285.25 g/mol
InChI Key: HDQZCTNCKSYJHA-UHFFFAOYSA-N
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Description

Ethanone, 1-[2-[(4-nitrobenzoyl)oxy]phenyl]- is an organic compound with a complex structure that includes a nitrobenzoyl group and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[2-[(4-nitrobenzoyl)oxy]phenyl]- typically involves multiple steps. One common method includes the nitration of a benzoyl compound followed by esterification. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and catalysts such as aluminum chloride for esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[2-[(4-nitrobenzoyl)oxy]phenyl]- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethanone, 1-[2-[(4-nitrobenzoyl)oxy]phenyl]- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethanone, 1-[2-[(4-nitrobenzoyl)oxy]phenyl]- involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the phenyl ring can engage in π-π interactions with other aromatic compounds. These interactions can influence the compound’s reactivity and its effects on biological systems .

Comparison with Similar Compounds

Similar Compounds

    Ethanone, 1-phenyl-: A simpler analog without the nitrobenzoyl group.

    Ethanone, 1-(4-nitrophenyl)-: Similar structure but with the nitro group directly attached to the phenyl ring.

    Ethanone, 1-(2,4-dinitrophenyl)-: Contains two nitro groups, increasing its reactivity .

Uniqueness

Ethanone, 1-[2-[(4-nitrobenzoyl)oxy]phenyl]- is unique due to the presence of both a nitrobenzoyl group and a phenyl ring, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

36695-15-5

Molecular Formula

C15H11NO5

Molecular Weight

285.25 g/mol

IUPAC Name

(2-acetylphenyl) 4-nitrobenzoate

InChI

InChI=1S/C15H11NO5/c1-10(17)13-4-2-3-5-14(13)21-15(18)11-6-8-12(9-7-11)16(19)20/h2-9H,1H3

InChI Key

HDQZCTNCKSYJHA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1OC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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